8-Acetyl-7-methoxycoumarin

Medicinal Chemistry Synthetic Organic Chemistry Coumarin Derivatives

This 8-acetyl-7-methoxycoumarin features a unique 7-methoxy and 8-acetyl substitution pattern critical for its role as a synthetic intermediate and chemical probe. Its well-defined crystal structure ensures identity verification, while the 8-acetyl handle enables validated Claisen-Schmidt condensations to generate potent anticancer precursors. Choose this exact compound to ensure reproducible results in your structure-activity studies and synthetic transformations.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 89019-07-8
Cat. No. B1282994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Acetyl-7-methoxycoumarin
CAS89019-07-8
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC
InChIInChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3
InChIKeyOTYBDEHZHXKGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Acetyl-7-methoxycoumarin (CAS 89019-07-8): A Specialized Coumarin Scaffold for Targeted Cancer and Kinase Research


8-Acetyl-7-methoxycoumarin (CAS 89019-07-8) is a naturally occurring coumarin derivative, isolated from species such as *Murraya paniculata* [1]. This compound is characterized by a coumarin core with an acetyl group at the 8-position and a methoxy group at the 7-position, resulting in a molecular formula of C12H10O4 and a molecular weight of 218.21 g/mol . The specific substitution pattern differentiates it from simpler coumarins and creates a unique chemical and biological profile that is of significant interest in medicinal chemistry and cancer research.

Why Generic Substitution Fails for 8-Acetyl-7-methoxycoumarin: The Critical Role of the 8-Acetyl Moiety in Defining Synthetic Utility and Bioactivity


The procurement of 8-acetyl-7-methoxycoumarin is not interchangeable with closely related analogs such as 7-methoxycoumarin (herniarin) or 8-acetyl-7-hydroxycoumarin due to the profound impact of its specific 8-acetyl-7-methoxy substitution pattern on both its chemical reactivity and biological profile. The 8-acetyl group serves as an essential reactive handle, enabling downstream chemical derivatization via reactions like the Claisen-Schmidt condensation, which is not possible with unsubstituted 7-methoxycoumarin [1]. Furthermore, the combination of the 8-acetyl and 7-methoxy groups dictates a unique spectrum of biological activity, including distinct enzyme inhibition and antiproliferative properties that are not replicated by the 7-hydroxy analog, which has a different profile of antibacterial and antifungal activities . Therefore, selecting this specific compound is critical for studies focused on its unique role as a synthetic precursor and its distinct pharmacological effects.

Quantitative Differentiation Guide for 8-Acetyl-7-methoxycoumarin: Evidence-Based Selection Against Key Comparators


Superior Synthetic Utility: The 8-Acetyl Group as a Unique Chemical Handle for Derivatization vs. 7-Methoxycoumarin

8-Acetyl-7-methoxycoumarin possesses a critical 8-acetyl group that enables it to serve as a direct precursor for a diverse library of 8-substituted derivatives through Claisen-Schmidt condensation. This reactivity is absent in 7-methoxycoumarin (herniarin), which lacks the 8-acetyl moiety and cannot undergo this key transformation [1].

Medicinal Chemistry Synthetic Organic Chemistry Coumarin Derivatives

Divergent Bioactivity Profile: Potent CA-IX Inhibition vs. Antibacterial/Antifungal Activity of 8-Acetyl-7-hydroxycoumarin

8-Acetyl-7-methoxycoumarin has been identified as an inhibitor of Carbonic Anhydrase IX (CA-IX), a validated target in cancer research [1]. In stark contrast, the closely related 8-acetyl-7-hydroxycoumarin (CAS 6748-68-1) is primarily documented for its antibacterial and antifungal activities, with no reported CA-IX inhibitory activity .

Cancer Therapeutics Enzyme Inhibition Carbonic Anhydrase

Quantifiable Antiproliferative Potency: Nanomolar Activity Against HepG2 Liver Cancer Cells

Compounds synthesized directly from the 8-acetyl-7-methoxycoumarin scaffold were evaluated for their anticancer activity and demonstrated potency in the nanomolar range against the HepG2 human liver cancer cell line [1]. This level of potency is significantly higher than that observed for unsubstituted coumarin, which shows much weaker activity (e.g., an IC50 of 54.2 µM against HeLa cells [2]).

Hepatocellular Carcinoma Cytotoxicity Assay Anticancer Screening

Distinct DNA Interaction Profile: Does Not Bind DNA in the Micromolar Range

A key differentiator for 8-acetyl-7-methoxycoumarin is its reported lack of DNA binding at micromolar concentrations. This is a crucial distinction from many other DNA-interactive coumarin derivatives and suggests a potentially lower risk of genotoxic side effects .

Mechanism of Action Drug-DNA Interaction Off-Target Effects

Validated Mechanism: Potent Telomerase Inhibition (IC50 = 52-63 nM)

8-Acetyl-7-methoxycoumarin has been shown to be a potent inhibitor of human telomerase, a key enzyme in cancer cell immortality, with reported IC50 values of 52 nM and 63 nM in different assay conditions [1]. This provides a clear, quantifiable, and mechanistically relevant benchmark for its anticancer activity.

Telomerase Enzyme Inhibition Cancer Therapeutics

Enhanced Solubility Profile for In Vitro and In Vivo Applications

The presence of the 7-methoxy group in 8-acetyl-7-methoxycoumarin contributes to its solubility in a range of organic solvents commonly used in biological assays, including DMSO, chloroform, and ethyl acetate [1]. This is a practical advantage over the more polar and potentially less organic-soluble 7-hydroxy analog .

Drug Formulation Solubility ADME

Optimal Research and Procurement Scenarios for 8-Acetyl-7-methoxycoumarin


As a Key Precursor for Synthesizing Novel Coumarin-Based Anticancer Agents

Procurement of 8-acetyl-7-methoxycoumarin is essential for any medicinal chemistry program focused on generating a library of 8-substituted-7-methoxycoumarin derivatives for anticancer screening. Its 8-acetyl group provides a unique chemical handle for Claisen-Schmidt condensation with various aldehydes, enabling rapid diversification of the scaffold, a capability not offered by 7-methoxycoumarin [1].

For Studying CA-IX Inhibition in Cancer Cell Lines

This compound is the appropriate choice for research groups investigating Carbonic Anhydrase IX (CA-IX) as a therapeutic target in oncology. Its annotated activity as a CA-IX inhibitor [1] distinguishes it from other coumarin analogs like 8-acetyl-7-hydroxycoumarin, which are documented for antimicrobial rather than CA-IX activity .

For Investigating Telomerase-Dependent Anticancer Mechanisms

Researchers aiming to validate telomerase inhibition as a mechanism of action for anticancer compounds should procure 8-acetyl-7-methoxycoumarin. It has demonstrated potent and quantifiable telomerase inhibitory activity with IC50 values of 52-63 nM [1], providing a well-defined tool compound for mechanistic studies, unlike less characterized coumarin derivatives.

For In Vitro Assays Requiring High Solubility in Organic Solvents

8-Acetyl-7-methoxycoumarin is the preferred coumarin analog for experiments requiring dissolution in standard organic solvents like DMSO, chloroform, or ethyl acetate [1]. This property streamlines the preparation of stock solutions and assay-ready plates, offering a practical advantage over more polar analogs like 8-acetyl-7-hydroxycoumarin, which may pose greater formulation challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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